Deoxycytidine hydrochloride

説明

Significance as a Nucleoside in Molecular Biology and Biochemistry

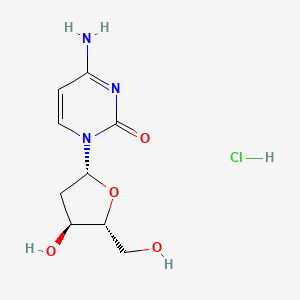

At its core, 2'-Deoxycytidine (B1670253) hydrochloride is a deoxyribonucleoside, composed of a cytosine base linked to a deoxyribose sugar. caymanchem.com This structure is fundamentally similar to the naturally occurring deoxycytidine, with the key difference being the absence of a hydroxyl group at the 2' position of the sugar, a defining characteristic of deoxyribonucleosides found in DNA. mpbio.commpbio.com In the realm of molecular biology, it is an indispensable tool for investigating the intricate mechanisms of DNA synthesis and repair. cymitquimica.com

Biochemically, 2'-Deoxycytidine hydrochloride serves as a substrate for various enzymes involved in nucleotide metabolism. caymanchem.com A key process is its phosphorylation by kinases, such as deoxycytidine kinase, to its active triphosphate form, deoxycytidine triphosphate (dCTP). caymanchem.com This enzymatic conversion is a critical step that precedes its incorporation into a growing DNA strand by DNA polymerases. The study of these enzymatic pathways and the kinetics of 2'-Deoxycytidine hydrochloride's conversion and incorporation provides invaluable insights into cellular metabolism and the regulation of DNA replication. caymanchem.com

Foundational Role in Nucleic Acid Research

The primary and most crucial role of 2'-Deoxycytidine hydrochloride in research is as a building block for the synthesis of DNA. chemimpex.comchemimpex.com This property is harnessed in a multitude of molecular biology techniques that require the in vitro synthesis of DNA, such as the polymerase chain reaction (PCR), DNA sequencing, and cloning. Researchers utilize it to create custom DNA strands, known as oligonucleotides, which have widespread applications in genetic engineering and diagnostics. chemimpex.com

Furthermore, the ability of 2'-Deoxycytidine hydrochloride to be incorporated into DNA makes it a valuable tool for studying DNA structure and function. chemimpex.com Modified versions of 2'-Deoxycytidine, such as those with fluorescent tags or other labels, can be synthesized and incorporated into DNA to probe specific interactions and conformational changes. For instance, the synthesis of N4-acyl-2'-deoxycytidine triphosphates allows for the enzymatic incorporation of modified cytosine bases into DNA, enabling the study of DNA polymerase activity and the creation of DNA with novel properties. oup.com Similarly, the incorporation of 5-fluoro-2'-deoxycytidine (B1672315) has been used to study the transition between different DNA conformations, like the B- and Z-forms, using 19F NMR spectroscopy. nih.gov

The study of deoxycytidine analogs has also led to important advancements in cellular research. For example, 5-ethynyl-2'-deoxycytidine (B116413) (EdC) is a deoxycytidine analog used to label newly synthesized DNA in proliferating cells, offering a method to track cell division with high sensitivity. researchgate.net These applications underscore the foundational importance of 2'-Deoxycytidine and its derivatives in advancing our understanding of nucleic acid biology.

| Property | Value | Source |

| Synonyms | 2'-dC · HCl, 1-(2-Deoxy-β-D-ribofuranosyl)cytosine hydrochloride | chemimpex.com |

| CAS Number | 3992-42-5 | chemimpex.comchemimpex.commpbio.com |

| Molecular Formula | C9H13N3O4 · HCl | chemimpex.comchemimpex.commpbio.com |

| Molecular Weight | 263.68 g/mol | chemimpex.comchemimpex.com |

| Appearance | White to off-white crystalline powder | chemimpex.comchemimpex.comcymitquimica.com |

| Melting Point | 161 - 164 °C | chemimpex.comchemimpex.com |

| Purity | ≥ 99% (HPLC) | chemimpex.com |

Table 1. Physicochemical Properties of 2'-Deoxycytidine Hydrochloride

| Research Application | Description | Key Findings/Significance | Source |

| DNA Synthesis | Serves as a fundamental building block for the in vitro and in vivo synthesis of DNA strands. | Essential for techniques like PCR, DNA sequencing, and gene synthesis. Allows for the creation of custom oligonucleotides for various research purposes. | chemimpex.comchemimpex.com |

| Nucleic Acid Metabolism Studies | Used as a substrate to study the activity and kinetics of enzymes like deoxycytidine kinase and DNA polymerases. | Provides insights into the regulation of DNA replication and repair pathways. Helps in understanding the mechanisms of action of antiviral and anticancer drugs that target these pathways. | chemimpex.comcaymanchem.com |

| Antiviral and Anticancer Research | Employed in the development of nucleoside analogs that can inhibit the replication of viruses and cancer cells. | Derivatives of 2'-Deoxycytidine, such as Gemcitabine (B846), have been developed as anticancer drugs. It is also used in research for therapies against viruses like HIV. | chemimpex.comchemimpex.comtargetmol.com |

| Genetic Engineering and Molecular Diagnostics | Incorporated into DNA probes and other tools for genetic analysis and the detection of specific DNA sequences. | Enables the development of diagnostic assays and tools for genetic manipulation and gene editing technologies. | chemimpex.comchemimpex.com |

Table 2. Key Research Applications of 2'-Deoxycytidine Hydrochloride

Structure

3D Structure of Parent

特性

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4.ClH/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H/t5-,6+,8+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKCXZGFJFAPLY-OERIEOFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074956 | |

| Record name | Deoxycytidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50086849 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3992-42-5, 25203-63-8 | |

| Record name | 2′-Deoxycytidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3992-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytidine, 2′-deoxy-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25203-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxycytidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003992425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxycytidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025203638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine, 2'-deoxy-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Deoxycytidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxycytidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-deoxycytidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEOXYCYTIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8FX60E66D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Fundamental Roles in Dna and Nucleic Acid Metabolism

Structural Integration into Deoxyribonucleic Acid Strands

The primary role of 2'-Deoxycytidine (B1670253) is its incorporation into the structure of DNA, where it functions as one of the four essential bases that constitute the genetic code.

As a deoxyribonucleoside, 2'-Deoxycytidine is composed of a deoxyribose sugar and a cytosine base. caymanchem.com The key feature of the deoxyribose sugar is the absence of a hydroxyl group at the 2' position, which distinguishes it from the ribose found in RNA. wikipedia.org This structural characteristic is fundamental for its role in DNA. Before it can be incorporated into a growing DNA strand, 2'-Deoxycytidine must be phosphorylated by cellular kinases. wikipedia.orgcaymanchem.com This process converts the deoxyribonucleoside into a deoxyribonucleoside triphosphate, specifically deoxycytidine triphosphate (dCTP), by adding three phosphate (B84403) groups to the 5' carbon of the deoxyribose sugar. wikipedia.orgbrainly.phyoutube.com This triphosphate form is the active precursor required for DNA synthesis. wikipedia.org

DNA replication is the process by which a cell duplicates its DNA. During this process, the double helix is unwound, and each strand serves as a template for the synthesis of a new complementary strand. wikipedia.org Deoxycytidine, in its activated dCTP form, is a crucial substrate for this process. patsnap.cominfinitylearn.com It is incorporated into the new DNA strand by DNA polymerase enzymes, which read the template strand and add the corresponding nucleotide. wikipedia.org Specifically, dCTP is added opposite a guanine (B1146940) (G) base on the template strand, following the principle of complementary base pairing (C-G). wikipedia.org The incorporation of dCTP and other deoxyribonucleoside triphosphates is essential for the accurate duplication of genetic information, ensuring that each new cell receives a complete and identical copy of the genome. Analogs of deoxycytidine can interfere with this process, leading to the inhibition of DNA replication. nih.gov

Substrate for Deoxyribonucleic Acid Synthesis and Related Enzymatic Reactions

Beyond its structural role, 2'-Deoxycytidine is a key substrate for the enzymatic machinery that synthesizes and manipulates DNA. In its phosphorylated state (dCTP), it not only serves as a building block but also provides the energy necessary for the polymerization reaction. infinitylearn.com

DNA polymerases are the primary enzymes responsible for synthesizing DNA. wikipedia.org These enzymes catalyze the formation of phosphodiester bonds, which link nucleotides together to form the backbone of the DNA strand. wikipedia.org The active site of a DNA polymerase recognizes the incoming deoxycytidine triphosphate (dCTP) and facilitates its pairing with a guanine base on the template strand. youtube.com The enzyme then catalyzes a reaction where the 3'-hydroxyl group of the growing DNA strand attacks the alpha-phosphate of the dCTP. youtube.com This reaction results in the formation of a phosphodiester bond and the release of pyrophosphate, effectively adding deoxycytidine monophosphate (dCMP) to the new DNA strand. youtube.comoup.com The efficiency and fidelity of this interaction are critical for maintaining the integrity of the genome. nih.gov Studies with deoxycytidine analogs have shown that modifications to the molecule can affect how it is recognized and incorporated by DNA polymerase, sometimes leading to the termination of DNA synthesis. nih.govnih.gov

| Enzyme | Function Related to 2'-Deoxycytidine | Outcome |

|---|---|---|

| Deoxycytidine Kinase | Phosphorylates 2'-Deoxycytidine to dCMP wikipedia.orgcaymanchem.com | Activation of the nucleoside for DNA synthesis |

| DNA Polymerase | Incorporates dCTP into a growing DNA strand opposite a Guanine base wikipedia.org | Elongation of the DNA chain during replication |

| Thymidine Kinase 2 (TK2) | Phosphorylates 2'-Deoxycytidine in mitochondria caymanchem.comdrugbank.com | Provides dCMP for mitochondrial DNA synthesis |

The natural pathway for 2'-Deoxycytidine incorporation into DNA is a cornerstone of various genetic engineering and therapeutic strategies. Scientists can introduce modified analogs of deoxycytidine to cells, which are then processed by the cell's own enzymatic machinery. nih.gov For example, 5-aza-2'-deoxycytidine is a well-known analog used in epigenetic therapy. oup.comnih.gov Once inside the cell, it is phosphorylated and incorporated into replicating DNA in place of natural cytosine. oup.complos.org This incorporation can lead to the inhibition of DNA methyltransferases, enzymes that add methyl groups to DNA. nih.gov The resulting hypomethylation of DNA can reactivate genes that were previously silenced, a mechanism exploited in cancer therapy to restore the function of tumor suppressor genes. researchgate.netpnas.orgaacrjournals.org This application fundamentally relies on the cell's ability to recognize and utilize the deoxycytidine structure as a substrate for DNA synthesis.

Synthetic biology involves the design and construction of new biological parts, devices, and systems. technologynetworks.com A key technology in this field is the ability to synthesize long strands of DNA de novo, allowing researchers to create custom genes, genetic circuits, and even entire genomes from digital information. This process of "DNA printing" relies on the chemical synthesis of oligonucleotides, which are then assembled into larger DNA constructs. technologynetworks.com 2'-Deoxycytidine, in a protected and activated chemical form, is one of the four essential building blocks used in this chemical synthesis process. The ability to artificially construct DNA based on the precise sequence of its constituent nucleotides, including deoxycytidine, is fundamental to advancing drug discovery, vaccine development, and metabolic engineering. technologynetworks.com

Nucleotide Metabolism Pathway Investigations

The study of 2'-Deoxycytidine hydrochloride and its analogs is crucial for understanding nucleotide metabolism. These investigations delve into the intricate anabolic and catabolic pathways, the pivotal role of kinases in activation, and the enzymatic processes leading to inactivation.

Anabolic and Catabolic Pathways of Deoxycytidine Analogs

Deoxycytidine analogs, once inside a cell, undergo a series of metabolic transformations that determine their ultimate biological activity. These pathways can be broadly categorized as anabolic (building up) and catabolic (breaking down).

Anabolic pathways lead to the activation of deoxycytidine analogs. This typically involves a series of phosphorylation steps, converting the nucleoside analog into its active mono-, di-, and triphosphate forms. For instance, the widely used chemotherapeutic agent gemcitabine (B846) (a deoxycytidine analog) is sequentially phosphorylated by deoxycytidine kinase (dCK), UMP/CMP kinase, and nucleoside-diphosphate kinase to its active triphosphate form, dFdCTP. clinpgx.orgnih.gov This active form can then be incorporated into DNA, leading to the inhibition of DNA synthesis. clinpgx.orgnih.gov

Conversely, catabolic pathways lead to the inactivation and degradation of these analogs. A primary catabolic route for many deoxycytidine analogs is deamination, a process that removes an amino group from the molecule. nih.govoaepublish.com This conversion often renders the analog inactive. For example, a significant portion of intracellular gemcitabine is inactivated by cytidine (B196190) deaminase (CDA) into 2',2'-difluorodeoxyuridine (dFdU). clinpgx.orgnih.gov Another deoxycytidine analog, cladribine (B1669150), also undergoes metabolic processing, with its monophosphate form (2-Cl-dAMP) being a key metabolite. nih.gov

The balance between these anabolic and catabolic processes is a critical determinant of the efficacy of deoxycytidine analogs.

Deoxycytidine Kinase Activity in Nucleoside Metabolism

Deoxycytidine kinase (dCK) is a key enzyme in the nucleoside salvage pathway, which recycles preformed nucleosides for DNA synthesis. wikipedia.org It plays a central role in the activation of deoxycytidine and its analogs by catalyzing the initial and often rate-limiting phosphorylation step. clinpgx.orgnih.govwikipedia.org

dCK exhibits broad substrate specificity, phosphorylating not only the natural deoxyribonucleosides (deoxycytidine, deoxyadenosine, and deoxyguanosine) but also a variety of clinically important nucleoside analogs. acs.orguniprot.orgnih.gov The efficiency of this phosphorylation can vary significantly between different substrates. The kinetic parameter, Km (Michaelis constant), which reflects the substrate concentration at which the enzyme reaction rate is half of the maximum, is a useful measure of the enzyme's affinity for a substrate. A lower Km value generally indicates a higher affinity.

| Substrate | Km (μM) | Reference |

|---|---|---|

| Deoxycytidine (dC) | 6.2 | uniprot.org |

| Cytarabine (B982) (araC) | 15.5 | uniprot.org |

| Gemcitabine | 22 | uniprot.org |

The activity of dCK is also regulated by the availability of phosphate donors. While ATP is a common phosphate donor, studies have shown that UTP or a mixture of nucleoside triphosphates can be more efficient for the phosphorylation of 2'-deoxycytidine and its analogs. nih.gov Research has also demonstrated that the substrate specificity of dCK can be altered through mutations in its active site, highlighting the potential for engineering this enzyme for specific therapeutic applications. acs.orgnih.gov

Role of Cytidine Deaminase and Deoxycytidine Monophosphate Deaminase in Analog Inactivation

Cytidine deaminase (CDA) and deoxycytidine monophosphate (dCMP) deaminase are two key enzymes involved in the catabolic inactivation of deoxycytidine analogs.

CDA catalyzes the deamination of cytidine and deoxycytidine to uridine (B1682114) and deoxyuridine, respectively. It also acts on several deoxycytidine analogs, converting them into inactive metabolites. nih.gov For example, CDA is the primary enzyme responsible for the inactivation of gemcitabine to dFdU. clinpgx.orgnih.govnih.gov The level of CDA expression in cancer cells can significantly impact the efficacy of gemcitabine, with high levels of CDA leading to extensive drug inactivation. nih.gov

dCMP deaminase acts on the monophosphate form of deoxycytidine and its analogs. Research has shown that the active monophosphate metabolite of cladribine, 2-Cl-dAMP, can inhibit dCMP deaminase activity. nih.gov This inhibition can lead to an accumulation of deoxynucleotide triphosphates, which can have downstream effects on DNA synthesis and repair. Both cladribine and gemcitabine have been shown to decrease the concentration of dUMP, a product of dCMP deaminase. nih.gov

The activity of these deaminases represents a significant mechanism of resistance to deoxycytidine analog-based therapies.

Deoxyribonucleic Acid Repair Mechanisms and Genomic Integrity Studies

The incorporation of 2'-Deoxycytidine hydrochloride and its analogs into DNA can trigger cellular DNA damage responses and impact genomic integrity. Understanding these mechanisms is vital for elucidating the full spectrum of their biological effects.

Insights into Deoxyribonucleic Acid Damage Response Pathways

When DNA damage occurs, cells activate a complex signaling network known as the DNA damage response (DDR) pathway. This pathway coordinates cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis. Key players in the DDR are the sensor kinases ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related). researchgate.netyoutube.com

Certain deoxycytidine analogs have been shown to activate these DDR pathways. For example, treatment with 5-aza-2'-deoxycytidine can activate the ATR signaling pathway. nih.gov This activation can lead to a cascade of downstream events, including the phosphorylation and activation of the tumor suppressor protein p53. Activated p53 can then induce the expression of proteins like p21, which mediate cell cycle arrest to allow time for DNA repair. nih.gov

The activation of the DDR pathway by deoxycytidine analogs is a critical component of their mechanism of action, linking their incorporation into DNA to the induction of cell cycle arrest and apoptosis.

| Deoxycytidine Analog | Affected DDR Pathway Component | Downstream Effect | Reference |

|---|---|---|---|

| 5-aza-2'-deoxycytidine | ATR | Activation of p53 and induction of p21 | nih.gov |

Impact on Homologous Recombination Rates

Homologous recombination (HR) is a major DNA repair pathway responsible for the error-free repair of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. A key protein in HR is RAD51, which forms nuclear foci at sites of DNA damage that are thought to be the locations of active repair. nih.gov

The DNA damage induced by some deoxycytidine analogs can necessitate repair by HR. Studies have shown that treatment with gemcitabine leads to the recruitment of the HR proteins BRCA2 and RAD51 to chromatin. researchgate.net The formation of RAD51 foci is a critical step in the cellular response to the DNA damage caused by these analogs. The ability of cells to form these foci can be a determinant of their sensitivity to the drug. Inhibiting the formation of RAD51 foci can sensitize cancer cells to DNA damaging agents. mdpi.com

The interplay between the induction of DNA damage by deoxycytidine analogs and the activation of the homologous recombination repair pathway is a key area of research for understanding their therapeutic effects and for developing strategies to overcome drug resistance.

Formation of Deoxyribonucleic Acid Double-Strand Breaks

The nucleoside analog 5-aza-2'-deoxycytidine (Decitabine) is a well-documented agent that can induce DNA double-strand breaks (DSBs). nih.govoup.com This occurs as a consequence of its primary mechanism of action: the inhibition of DNA methyltransferases (DNMTs). oup.com When incorporated into replicating DNA, 5-aza-2'-deoxycytidine forms covalent adducts with DNMT enzymes, effectively trapping them on the DNA strand. oup.com These trapped protein-DNA complexes can act as obstacles to the DNA replication machinery. oup.com When an oncoming replication fork encounters such a lesion, it can collapse, leading to the formation of a DSB. oup.com

The cellular response to these breaks involves the activation of key DNA damage signaling proteins, such as ATM (ataxia-telangiectasia mutated) and ATR (ATM-Rad3-related). nih.gov The formation of γ-H2AX foci, a marker for DSBs, is a characteristic cellular response to treatment with 5-aza-2'-deoxycytidine. nih.govoup.com This induction of DNA damage is considered a significant contributor to the cytotoxic effects of the compound observed in cancer research. nih.gov Studies have shown that these breaks can be repaired following the removal of the drug, indicating the activation of cellular DNA repair pathways. nih.gov

Epigenetic Regulation Research

Analogs of 2'-Deoxycytidine are powerful tools in the field of epigenetics, primarily due to their ability to modulate DNA methylation patterns. nih.gov DNA methylation, the addition of a methyl group to cytosine residues, is a critical epigenetic mark that influences gene expression and chromatin structure. nih.gov

Inhibition of Deoxyribonucleic Acid Methyltransferases

Cytosine analogs, most notably 5-aza-2'-deoxycytidine, function as potent mechanism-based inhibitors of DNA methyltransferases (DNMTs). nih.govoup.com After being phosphorylated and incorporated into DNA during replication, these analogs substitute for cytosine. oup.com The presence of a nitrogen atom at the 5-position of the pyrimidine (B1678525) ring in 5-aza-2'-deoxycytidine disrupts the normal methylation reaction catalyzed by DNMTs. oup.com This leads to the formation of an irreversible covalent bond between the enzyme and the DNA, effectively depleting the cell of active DNMTs. oup.combmj.com This process inhibits both the maintenance of existing methylation patterns and the establishment of new ones. nih.gov Other analogs, such as 5-fluoro-2'-deoxycytidine (B1672315) and 4'-thio-2'-deoxycytidine, have also been shown to inhibit DNA methyltransferases. medchemexpress.comoup.com

Reactivation of Silenced Genes via Demethylation

A primary consequence of DNMT inhibition is the passive demethylation of DNA over subsequent rounds of cell division. mdpi.comadvancedsciencenews.com When promoter regions of genes, particularly tumor suppressor genes, are silenced by hypermethylation, treatment with agents like 5-aza-2'-deoxycytidine can lead to their reactivation. nih.govkarger.com As the DNA is demethylated, the chromatin structure can become more permissive, allowing transcription factors to bind and gene expression to resume. nih.gov Research has demonstrated the reactivation of key silenced genes, such as the p16 gene in bladder carcinoma cells and the CDH1 gene, following treatment with 5-aza-2'-deoxycytidine. nih.govresearchgate.netscispace.com This reactivation is not solely dependent on demethylation; it also involves coordinated chromatin remodeling events, such as the insertion of the histone variant H2A.Z, to establish a transcriptionally active state. nih.gov

Table 1: Examples of Genes Reactivated by 2'-Deoxycytidine Analogs

| Cell Line | Compound | Reactivated Gene | Research Finding |

|---|---|---|---|

| T24 Bladder Carcinoma | 5-aza-2'-deoxycytidine | p16 | Reactivated the silenced p16 gene and demethylated its promoter region. nih.gov |

| K5 Cells | 5-aza-2'-deoxycytidine | Luciferase (reporter) | Recovered the silenced expression of a luciferase reporter gene. aacrjournals.org |

| MCF7 Cells | 5-bromo-2'-deoxyuridine | GSTP1 | Restored GSTP1 gene expression in a dose-dependent manner. aacrjournals.org |

| Prostate Cancer Cells | 5-aza-2'-deoxycytidine | CD146 | Increased expression of the CD146 gene, which is involved in cell phenotype changes. nih.gov |

Analysis of Cytosine Methylation Status in Biological Samples

2'-Deoxycytidine and its modified forms are essential standards and components in analytical methods designed to quantify cytosine methylation. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a highly accurate method used to determine the levels of 5-methyl-2'-deoxycytidine (B118692) (5mC) and its oxidized derivatives, such as 5-hydroxymethyl-2'-deoxycytidine (5hmC), in genomic DNA. mdpi.com In these analyses, purified 2'-deoxycytidine, 5mC, and 5hmC are used as standards to create calibration curves for precise quantification. Furthermore, techniques like the methylation-sensitive single nucleotide primer extension (Ms-SNuPE) assay rely on the principles of DNA synthesis, which involves the incorporation of deoxynucleoside triphosphates, including deoxycytidine triphosphate, to probe the methylation status of specific CpG sites. nih.gov These analytical applications are crucial for studying epigenetic changes in various biological and disease contexts.

Cellular and Molecular Biological Investigations

Cell Cycle Progression and Synchronization Studies

2'-Deoxycytidine (B1670253) and its analogs have been instrumental in elucidating the intricate mechanisms governing cell cycle progression. These compounds are frequently utilized to synchronize cell populations at specific phases of the cell cycle, allowing for detailed investigations into the molecular events that drive cellular division.

S-Phase Accumulation and Progression Dynamics

The S-phase of the cell cycle is characterized by DNA synthesis, a process heavily reliant on the availability of deoxynucleoside triphosphates (dNTPs). 2'-Deoxycytidine analogs, such as gemcitabine (B846) (2',2'-difluoro-2'-deoxycytidine), are potent inhibitors of DNA synthesis. Following phosphorylation to its di- and triphosphate forms, gemcitabine inhibits ribonucleotide reductase, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides. This action leads to a depletion of the dNTP pool, particularly dATP, effectively stalling DNA replication and causing cells to accumulate in the S-phase. nih.gov

In studies involving human glioblastoma cell lines, treatment with gemcitabine led to a significant accumulation of cells in the S-phase. For instance, in U251 cells, which have a mutant p53, a 24-hour incubation with gemcitabine resulted in a sustained S-phase arrest that lasted for at least 72 hours. nih.gov This S-phase accumulation is a key mechanism behind the cytotoxic effects of such analogs. In contrast, D54 cells, which express wild-type p53, exhibited a G1 block under similar conditions, with fewer cells entering the S-phase. nih.gov

The dynamics of S-phase progression are also notably altered. The inhibition of DNA synthesis is not immediate but occurs over several hours as the analog is metabolized and incorporated. The reversal of this S-phase block is dependent on the removal of the drug and the cell's ability to replenish its dNTP pools.

Table 1: Effect of a 2'-Deoxycytidine Analog (Gemcitabine) on Cell Cycle Distribution

| Cell Line | Treatment | % of Cells in S-Phase | Duration of Effect |

|---|---|---|---|

| U251 (mutant p53) | Gemcitabine | Significant increase | At least 72 hours nih.gov |

| D54 (wild-type p53) | Gemcitabine | Fewer cells in S-phase | At least 48 hours nih.gov |

G2 Arrest Induction

In addition to S-phase arrest, 2'-Deoxycytidine analogs can also induce a cell cycle block at the G2/M transition. This G2 arrest is often a cellular response to DNA damage or incomplete DNA replication. When DNA synthesis is inhibited or stalled during S-phase, checkpoint mechanisms are activated to prevent the cell from entering mitosis with damaged or unreplicated DNA.

The induction of G2/M arrest has been observed in various cancer cell lines following treatment with compounds that interfere with DNA metabolism. For instance, studies have shown that chalcone (B49325) derivatives can induce a significant G2/M arrest in ovarian cancer cells. nih.gov Similarly, the protein DCC (Deleted in Colorectal Cancer) has been shown to induce G2/M cell cycle arrest in tumor cells, a process associated with the inhibition of cdk1 activity. nih.gov While not a direct effect of 2'-Deoxycytidine itself in all contexts, the DNA damage and replication stress caused by its analogs can trigger the signaling pathways that lead to G2 arrest.

Cellular Differentiation and Apoptosis Research

2'-Deoxycytidine and its derivatives are valuable tools for investigating the intertwined processes of cellular differentiation and apoptosis (programmed cell death).

Analogs of 2'-Deoxycytidine, particularly 5-aza-2'-deoxycytidine (decitabine), are known to induce cellular differentiation. This effect is primarily attributed to its ability to inhibit DNA methylation. nih.gov DNA methylation is a key epigenetic modification that plays a crucial role in gene silencing. By incorporating into DNA and inhibiting DNA methyltransferases, 5-aza-2'-deoxycytidine leads to a hypomethylated state, which can result in the re-expression of silenced genes, including those that drive cellular differentiation. nih.govnih.gov For example, treatment of human neuroblastoma cells with 5-aza-2'-deoxycytidine has been shown to induce differentiation, as evidenced by morphological and biochemical markers. nih.gov

In the context of apoptosis, 2'-Deoxycytidine analogs can trigger programmed cell death through various mechanisms. The S-phase arrest and DNA damage caused by these compounds can initiate the intrinsic apoptotic pathway. The accumulation of DNA strand breaks and the stalling of replication forks are potent signals for the activation of pro-apoptotic proteins.

The nucleoside analog gemcitabine is a potent inducer of apoptosis in a variety of cancer cells. nih.gov The role of apoptosis in gemcitabine-mediated radiosensitization has been demonstrated to be cell-line dependent. In HT29 colon cancer cells, radiosensitization by gemcitabine was accompanied by an increase in apoptosis and caspase activation. nih.gov However, in other cell lines like UMSCC-6 and A549, radiosensitization occurred through non-apoptotic mechanisms. nih.gov This highlights the complexity of the cellular response to 2'-Deoxycytidine analogs.

Furthermore, the combination of 5-aza-2'-deoxycytidine with other agents like valproic acid has been shown to synergistically induce apoptosis in colon cancer cell lines. sid.ir

Enzyme Interaction Profiling

The biological effects of 2'-Deoxycytidine and its analogs are mediated through their interactions with various cellular enzymes involved in nucleotide metabolism and DNA synthesis.

A key enzyme in the activation of 2'-Deoxycytidine is deoxycytidine kinase (dCK) . This enzyme catalyzes the initial phosphorylation of 2'-Deoxycytidine to 2'-deoxycytidine monophosphate (dCMP). hmdb.ca The activity of dCK is often a critical determinant of the efficacy of nucleoside analogs, as this is the rate-limiting step in their conversion to the active triphosphate form. Analogs like gemcitabine are good substrates for dCK.

Conversely, the catabolism of 2'-Deoxycytidine is primarily mediated by cytidine (B196190) deaminase (CDA) , which converts 2'-Deoxycytidine to 2'-deoxyuridine. nih.gov The activity of CDA can significantly impact the intracellular concentration and, consequently, the therapeutic efficacy of 2'-Deoxycytidine analogs. Some analogs are designed to be resistant to deamination by CDA to enhance their cytotoxic effects. umich.edu

Another important enzyme is ribonucleotide reductase (RNR) , which is indirectly inhibited by the diphosphate (B83284) metabolites of some 2'-Deoxycytidine analogs, such as gemcitabine. nih.gov Inhibition of RNR leads to the depletion of the deoxynucleoside triphosphate pool, which is a major mechanism of action for these compounds.

The triphosphate forms of 2'-Deoxycytidine analogs also interact with DNA polymerases . They can be incorporated into the growing DNA strand, leading to chain termination and the induction of DNA damage.

Table 2: Key Enzymes Interacting with 2'-Deoxycytidine and its Analogs

| Enzyme | Function | Interaction with 2'-Deoxycytidine/Analogs |

|---|---|---|

| Deoxycytidine Kinase (dCK) | Phosphorylates deoxycytidine to dCMP | Essential for the activation of many analogs hmdb.ca |

| Cytidine Deaminase (CDA) | Deaminates deoxycytidine to deoxyuridine | Can inactivate 2'-Deoxycytidine and its analogs nih.gov |

| Ribonucleotide Reductase (RNR) | Reduces ribonucleotides to deoxyribonucleotides | Indirectly inhibited by diphosphate forms of some analogs nih.gov |

| DNA Polymerases | Synthesize DNA | Incorporate triphosphate analogs, leading to chain termination |

Nucleotide Pool Dynamics

The balance of intracellular deoxynucleoside triphosphate (dNTP) pools is critical for the fidelity and efficiency of DNA replication and repair. 2'-Deoxycytidine and its analogs can significantly perturb these delicate dynamics.

Deoxynucleoside Triphosphate Pool Depletion

A primary mechanism of action for several cytotoxic 2'-Deoxycytidine analogs is the depletion of intracellular dNTP pools. As mentioned, the diphosphate metabolite of gemcitabine is a potent inhibitor of ribonucleotide reductase. nih.gov This inhibition blocks the de novo synthesis of deoxyribonucleotides, leading to a significant reduction in the cellular pools of dATP, dGTP, dCTP, and dTTP.

In U251 human glioblastoma cells, treatment with radiosensitizing concentrations of gemcitabine resulted in an approximately 80% depletion of dATP within 4 hours. nih.gov In contrast, in the more resistant D54 cells, a higher concentration of gemcitabine was unable to deplete dATP by more than 30% in the same timeframe. nih.gov This demonstrates a correlation between the extent of dATP pool depletion and the cytotoxic and radiosensitizing effects of the analog.

The modulation of dNTP pools by exogenous 2'-Deoxycytidine has also been studied. The addition of 2 mM deoxycytidine to the growth medium of Chinese hamster ovary (CHO) cells substantially increased the intracellular pools of dCTP and dTTP. nih.gov This alteration of nucleotide pools was shown to affect DNA replication and modulate the sensitivity of the cells to UV radiation. nih.gov

Table 3: Impact of a 2'-Deoxycytidine Analog (Gemcitabine) on dATP Pools

| Cell Line | Gemcitabine Concentration | Duration of Treatment | dATP Pool Depletion |

|---|---|---|---|

| U251 | 10 or 25 nM | 4 hours | ~80% nih.gov |

| D54 | 80 nM | 4 hours | <30% nih.gov |

Ribonucleotide Reductase Inhibition

The cellular and molecular biological investigations surrounding 2'-Deoxycytidine hydrochloride have provided critical insights into its interactions with key cellular enzymes, particularly ribonucleotide reductase (RNR). While direct inhibitory studies on 2'-Deoxycytidine hydrochloride are not extensively documented in publicly available research, the body of evidence from studies on its closely related analogs, such as gemcitabine (2',2'-difluorodeoxycytidine) and 2'-azido-2'-deoxycytidine, offers a clear understanding of the likely mechanisms. These analogs, upon intracellular phosphorylation to their diphosphate forms, act as potent inhibitors of ribonucleotide reductase, an enzyme crucial for the de novo synthesis of deoxyribonucleotides required for DNA replication and repair.

Ribonucleotide reductase catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs). This process is fundamental for maintaining a balanced pool of deoxyribonucleoside triphosphates (dNTPs). The inhibition of RNR by deoxycytidine analogs disrupts this balance, leading to a depletion of the dNTP pool, which in turn stalls DNA synthesis and induces cell cycle arrest, primarily in the S phase.

Detailed Research Findings

Research has demonstrated that 2'-substituted deoxycytidine analogs must be intracellularly converted to their diphosphate derivatives to exert their inhibitory effect on ribonucleotide reductase. This phosphorylation is carried out by cellular kinases. Once in the diphosphate form, these analogs can interact with the RNR enzyme complex.

Studies on analogs have elucidated the following key findings:

Depletion of dNTP Pools: Treatment of cells with deoxycytidine analogs leads to a significant reduction in the intracellular pools of dNTPs. For instance, in studies with 2',2'-difluorodeoxycytidine, a pronounced decrease in the dCTP pool was observed, followed by reductions in dATP, dGTP, and dTTP levels nih.gov. This effect is a hallmark of RNR inhibition.

Mechanism of Inhibition: The diphosphates of these analogs act as mechanism-based inhibitors of RNR. They bind to the active site of the enzyme and, in some cases, can lead to its irreversible inactivation nih.gov.

Cell Cycle Arrest: The depletion of dNTPs resulting from RNR inhibition leads to the arrest of the cell cycle, typically at the S phase, as DNA replication cannot proceed without the necessary building blocks nih.gov.

The following tables summarize the effects of 2'-deoxycytidine analogs on cellular parameters related to ribonucleotide reductase inhibition, based on published research findings.

| Analog | Cell Line | Concentration | Effect on dNTP Pools | Reference |

|---|---|---|---|---|

| Gemcitabine (dFdC) | CCRF-CEM | 0.1 µM | Pronounced decrease in dCTP, followed by dATP, dGTP, and dTTP | nih.gov |

| 2'-azido-2'-deoxycytidine | Human CEM lymphoblasts | - | Leads to a decrease in the size of deoxyribonucleotide pools | nih.gov |

| Analog Diphosphate | Parameter | Value/Effect | Enzyme/Cell Line | Reference |

|---|---|---|---|---|

| Gemcitabine diphosphate (dFdCDP) | IC50 | 4 µM | Partially purified ribonucleoside diphosphate reductase | nih.gov |

| 2'-substituted deoxycytidine analogs | Cell Cycle | Prolongation of the S phase | Human CEM lymphoblasts | nih.gov |

While the direct inhibitory activity of 2'-Deoxycytidine diphosphate on ribonucleotide reductase is not as potent as its modified analogs, its structural similarity forms the basis for the design of these more effective inhibitors. The extensive research on these analogs provides a strong inferential basis for the role of the core 2'-deoxycytidine structure in interacting with the active site of ribonucleotide reductase.

Research Applications in Disease Models and Therapeutic Development

Anticancer Research Strategies

Nucleoside-based drugs, including analogs of 2'-deoxycytidine (B1670253), have been potent therapeutic agents since their introduction in the 1950s for treating cancers and other diseases. nih.govresearchgate.net These antimetabolites function as purine or pyrimidine (B1678525) analogs that interact with cellular components after activation through phosphorylation, primarily disrupting nucleic acid synthesis. nih.govresearchgate.netnih.gov The development of novel nucleoside analogs and combination therapies are promising approaches to improve patient outcomes and overcome drug resistance. nih.govresearchgate.net

A core anticancer strategy for 2'-deoxycytidine analogs is the inhibition of Deoxyribonucleic Acid (DNA) replication. These compounds, being structurally similar to natural nucleosides, are recognized by cellular enzymes and incorporated into DNA. taylorfrancis.com However, their modified structure prevents the further addition of nucleotides, thereby terminating the elongation of the DNA chain. taylorfrancis.com

This mechanism is particularly effective against rapidly dividing cells, such as cancer cells, which have a high demand for DNA synthesis. For instance, the analog 2'-deoxy-2'-azidocytidine has been shown to inhibit DNA synthesis at an early stage, potentially by blocking the initiation of replication or interfering with the elongation of new DNA strands. nih.gov The active forms of these analogs, the nucleoside triphosphates, compete with natural deoxyribonucleoside triphosphates for incorporation into the growing DNA strand by DNA polymerases, leading to a halt in replication and ultimately, cell death. asm.org

The design of nucleoside analogs based on the 2'-deoxycytidine scaffold is a key area of anticancer drug development. nih.gov These synthetic compounds are created by modifying the structure of the natural nucleoside to create "impostors" that can interfere with the replication of cancer cells. The goal is to create agents that can be efficiently taken up by cancer cells, activated by intracellular enzymes, and then disrupt DNA synthesis or other vital cellular processes. nih.gov A significant focus of this research is to develop analogs that can overcome mechanisms of drug resistance that limit the effectiveness of existing therapies. nih.gov

Gemcitabine (B846) is a prominent analog of deoxycytidine where two fluorine atoms are introduced into the deoxyribose ring. nih.gov It functions as a prodrug, meaning it is inactive until it is transported into the cell and undergoes intracellular conversion into its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. nih.govbiomol.comresearchgate.net

The anticancer activity of Gemcitabine stems from a dual mechanism of action. biomol.com

Inhibition of DNA Synthesis : The triphosphate form, dFdCTP, competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA by DNA polymerase. biomol.commedscape.com Once incorporated, it effectively terminates the elongation of the DNA strand. aacrjournals.org

Inhibition of Ribonucleotide Reductase : The diphosphate form, dFdCDP, inhibits the enzyme ribonucleotide reductase. biomol.com This enzyme is crucial for producing the deoxyribonucleotides required for DNA synthesis. Its inhibition leads to a depletion of the deoxyribonucleotide pools, further potentiating the DNA synthesis-inhibiting effects of dFdCTP. biomol.com This unique mode of action is sometimes referred to as "self-potentiation". tandfonline.com

| Feature | Description |

| Drug Name | Gemcitabine (2′,2′-difluoro-2′-deoxycytidine) |

| Drug Class | Nucleoside Analog, Antimetabolite |

| Mechanism | Prodrug activated intracellularly to dFdCDP and dFdCTP. |

| Primary Targets | DNA Polymerase (inhibited by dFdCTP), Ribonucleotide Reductase (inhibited by dFdCDP). biomol.com |

| Cellular Effect | Inhibition of DNA replication and repair, leading to cell death. aacrjournals.org |

| Cell Cycle Specificity | S Phase. medscape.com |

Decitabine (B1684300) (5-aza-2′-deoxycytidine) is a cytidine (B196190) analog approved for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). wikipedia.orgnih.govnih.gov Its primary mechanism of action is the inhibition of DNA methyltransferase, an enzyme responsible for DNA methylation. wikipedia.orgjci.org

Decitabine exhibits a dual, dose-dependent mechanism:

Low Doses (Hypomethylation) : At lower concentrations, Decitabine is incorporated into DNA and covalently traps DNA methyltransferase enzymes. nih.govpatsnap.com This leads to the degradation of the enzyme and a subsequent reduction in DNA methylation (hypomethylation). patsnap.com This can reactivate tumor suppressor genes that were silenced by aberrant hypermethylation, restoring normal cellular growth and apoptotic pathways. nih.govpatsnap.comfrontiersin.org

High Doses (Cytotoxicity) : At higher doses, the formation of covalent adducts between DNA methyltransferase and Decitabine incorporated into DNA leads to DNA damage, an arrest of DNA synthesis, and cytotoxicity. nih.govcancercareontario.ca

| Feature | Description |

| Drug Name | Decitabine (5-aza-2′-deoxycytidine) |

| Drug Class | Hypomethylating Agent, Nucleoside Analog. wikipedia.org |

| Mechanism | Incorporation into DNA and inhibition of DNA methyltransferase. wikipedia.orgjci.org |

| Primary Target | DNA Methyltransferase (DNMT). patsnap.com |

| Cellular Effect | Low Dose: Reactivation of silenced tumor suppressor genes via DNA hypomethylation. nih.govHigh Dose: Cytotoxicity due to DNA synthesis arrest. nih.gov |

| Primary Indications | Myelodysplastic Syndromes (MDS), Acute Myeloid Leukemia (AML). wikipedia.orgnih.gov |

4′-Ethynyl-2′-deoxycytidine (EdC) is a third-generation anticancer nucleoside prodrug that has demonstrated significant preclinical activity, particularly against certain types of lymphoma and leukemia. aacrjournals.orgbroadinstitute.orgnih.gov Research has identified EdC as having preferential activity against diffuse large B-cell lymphoma (DLBCL) and acute lymphoblastic leukemia (ALL). aacrjournals.orgbroadinstitute.orgnih.gov

The mechanism of action for EdC requires phosphorylation by the enzyme deoxycytidine kinase (DCK) to become active. aacrjournals.orgbroadinstitute.orgnih.gov Once activated, it acts as a DNA chain terminator, inducing replication fork arrest and causing cells to accumulate in the S-phase of the cell cycle. aacrjournals.orgbroadinstitute.orgnih.gov A key advantage of EdC is its resistance to common metabolic deactivation pathways, such as cytidine deamination, which can lead to resistance to other nucleoside analogs. broadinstitute.orgnih.gov In vivo studies have shown EdC to be highly effective against DLBCL and B-cell ALL models. broadinstitute.orgnih.gov

| Feature | Description |

| Drug Name | 4′-Ethynyl-2′-deoxycytidine (EdC) |

| Drug Class | Third-generation Nucleoside Prodrug. aacrjournals.orgbroadinstitute.orgnih.gov |

| Mechanism | Requires phosphorylation by deoxycytidine kinase (DCK); acts as a DNA chain terminator. aacrjournals.orgbroadinstitute.orgnih.gov |

| Cellular Effect | Induces replication fork arrest and S-phase accumulation. aacrjournals.orgbroadinstitute.orgnih.gov |

| Preferential Activity | Diffuse Large B-cell Lymphoma (DLBCL), Acute Lymphoblastic Leukemia (ALL). aacrjournals.orgbroadinstitute.orgnih.govmedchemexpress.com |

| Key Advantage | Resistant to cytidine deamination and other metabolic resistance mechanisms. broadinstitute.orgnih.gov |

Certain 2'-deoxycytidine analogs, most notably Gemcitabine, are potent radiosensitizers, meaning they can make cancer cells more susceptible to the killing effects of radiation therapy. nih.govnih.govjle.comtaylorfrancis.com This synergistic effect is achieved through several interconnected mechanisms:

Depletion of dATP Pools : The primary mechanism of radiosensitization is the inhibition of ribonucleotide reductase by the diphosphate form of the analog (e.g., Gemcitabine's dFdCDP). aacrjournals.orgaacrjournals.org This leads to a significant depletion of the intracellular pool of deoxyadenosine triphosphate (dATP), a crucial building block for DNA repair. cancernetwork.comnih.gov With insufficient dATP, cancer cells are less able to repair the DNA damage caused by radiation, leading to increased cell death. cancernetwork.com

Cell Cycle Redistribution : These analogs can cause cancer cells to accumulate in the S-phase (the DNA synthesis phase) of the cell cycle. nih.govnih.govnih.gov Cells in the S-phase are known to be more sensitive to radiation, thus increasing the efficacy of the treatment. jle.comcancernetwork.com

Lowering the Apoptotic Threshold : There is evidence to suggest that deoxycytidine analogs may lower the threshold for radiation to induce apoptosis, or programmed cell death. nih.govcancernetwork.com This means that a lower dose of radiation is needed to trigger the cell's self-destruct sequence.

Studies have shown that radiosensitization can be achieved with non-cytotoxic concentrations of drugs like Gemcitabine, producing significant radiation enhancement ratios. cancernetwork.comnih.gov The different ways that analogs can be modified, for example with halogen substitutions on the sugar moiety, can also lead to different radiosensitizing effects, such as an increase in DNA double-strand breaks. acs.org

Modulation of Topoisomerase I Activity

DNA topoisomerase I is an enzyme that alters the topology of DNA and is essential for processes like DNA replication and transcription nih.govresearchgate.net. It is a target for several anticancer drugs pnas.org. Some nucleoside analogues, such as Gemcitabine, have been reported to act as poisons for topoisomerase I pnas.org. However, there is no scientific literature indicating that 2'-Deoxycytidine hydrochloride directly modulates the activity of topoisomerase I.

Protection Against Cytosine Arabinoside Toxicity

A significant and well-documented therapeutic application of 2'-Deoxycytidine is its ability to protect against the cellular toxicity induced by Cytosine Arabinoside (ara-C) nih.govresearchgate.net. Ara-C, a deoxycytidine analogue, is a widely used chemotherapeutic agent for hematological malignancies nih.govmdpi.com. Its cytotoxicity stems from its incorporation into DNA, which disrupts DNA replication and leads to cell death researchgate.net.

Research has shown that 2'-Deoxycytidine can effectively block the cytotoxic effects of ara-C nih.gov. This protective effect is based on direct competition. As ara-C is an analogue of 2'-Deoxycytidine, it competes for the same cellular transport and metabolic pathways, most notably phosphorylation by deoxycytidine kinase (dCK), which is the rate-limiting step for its activation nih.govmdpi.com. By providing an excess of the natural substrate, 2'-Deoxycytidine, the uptake and activation of ara-C are competitively inhibited, thereby reducing its incorporation into DNA and subsequent toxicity nih.gov.

In studies with postmitotic neurons, the cytotoxic effect of ara-C was completely blocked by 2'-Deoxycytidine, but not by other deoxynucleosides, highlighting the specificity of this interaction nih.gov. This finding indicates that ara-C interferes with a deoxycytidine-specific process and that 2'-Deoxycytidine acts as a competitive antagonist to this toxicity nih.gov. Similarly, in leukemia cell lines, elevated levels of deoxycytidine provided strong protection against the toxicity of ara-C nih.gov.

| Condition | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| Ara-C alone | Concentration-dependent inhibition of neuronal survival. | Competitive inhibition of 2'-Deoxycytidine incorporation into DNA and interference with a deoxycytidine-specific survival process. | nih.gov |

| Ara-C + 2'-Deoxycytidine | Cytotoxic effect of Ara-C is blocked. | 2'-Deoxycytidine acts as an apparent competitive antagonist, preventing Ara-C from interfering with the essential cellular processes. | nih.gov |

| Ara-C + Other Nucleosides (e.g., cytosine, 2'-deoxyadenosine) | No significant blockade of Ara-C's cytotoxic effect. | Demonstrates the high specificity of the interaction between Ara-C and the 2'-Deoxycytidine pathway. | nih.gov |

Antiviral Research Applications of 2'-Deoxycytidine Hydrochloride

2'-Deoxycytidine hydrochloride and its synthetic analogs represent a cornerstone in the field of antiviral research. These compounds serve as critical building blocks and reference molecules for the development of potent therapeutic agents against a wide array of viral pathogens. Their structural similarity to natural deoxyribonucleosides allows them to interact with viral enzymes, disrupting the replication process. This section delves into the specific applications of 2'-deoxycytidine analogs in antiviral drug discovery, focusing on their development, mechanisms of action, and strategies to enhance their efficacy.

Development of Antiviral Nucleoside Analogs

The chemical modification of 2'-deoxycytidine has yielded a multitude of nucleoside analogs with significant antiviral properties. A primary strategy involves alterations at the 2' and 3' positions of the sugar moiety, leading to the creation of dideoxynucleosides. Notably, the D- and L-enantiomers of 2',3'-dideoxycytidine (ddC) and its analogs, such as 3'-azido-2',3'-dideoxycytidine and 3'-fluoro-2',3'-dideoxycytidine, were synthesized and evaluated for their activity against the human immunodeficiency virus (HIV). These modifications are designed to prevent the formation of the phosphodiester bond necessary for the elongation of the viral DNA chain.

Another successful avenue of development involves substitutions at the C-5 position of the pyrimidine base. This has led to the discovery of compounds with potent activity against herpesviruses. For instance, (E)-5-(2-bromovinyl)-2'-deoxycytidine and its derivatives have demonstrated significant efficacy against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). Further research into C-5 modified 2'-deoxycytidine analogs has explored a variety of substituents, including iodovinyl, propynyl, and ethyl groups, to optimize antiviral potency and spectrum.

The table below summarizes key 2'-Deoxycytidine analogs and their primary viral targets.

| Nucleoside Analog | Modification | Primary Viral Target(s) |

| 2',3'-dideoxycytidine (ddC, Zalcitabine) | Dideoxyribose sugar | Human Immunodeficiency Virus (HIV) |

| 3'-azido-2',3'-dideoxycytidine | Azido group at 3' position | Human Immunodeficiency Virus (HIV) |

| 3'-fluoro-2',3'-dideoxycytidine | Fluoro group at 3' position | Human Immunodeficiency Virus (HIV) |

| (E)-5-(2-bromovinyl)-2'-deoxycytidine | Bromovinyl group at C-5 | Herpes Simplex Virus 1 (HSV-1), Varicella-Zoster Virus (VZV) |

| 5-Iodo-2'-deoxycytidine | Iodine at C-5 | Herpes Simplex Virus (HSV) |

Mechanisms of Viral Replication Inhibition

The antiviral activity of 2'-deoxycytidine analogs is primarily attributable to their ability to interfere with the synthesis of viral nucleic acids. After entering a host cell, these analogs are phosphorylated by cellular and/or viral kinases to their active triphosphate forms.

The triphosphate metabolites of many 2'-deoxycytidine analogs act as potent chain terminators of viral DNA synthesis. Lacking the 3'-hydroxyl group necessary for the formation of a phosphodiester linkage, the incorporation of these analogs into a growing DNA strand by viral polymerases results in the immediate cessation of chain elongation. For example, the triphosphate form of 2',3'-dideoxycytidine is a known chain-terminating inhibitor of the HIV reverse transcriptase enzyme. This mechanism effectively halts the replication of the viral genome.

Beyond chain termination, the triphosphate forms of 2'-deoxycytidine analogs can also act as competitive inhibitors of viral DNA polymerases. They compete with the natural substrate, dCTP, for the active site of the enzyme. This competition reduces the rate of viral DNA synthesis. Furthermore, some analogs can interfere with the initial steps of viral infection, including uptake into the host cell, although the primary mechanism of action for most is at the level of DNA synthesis.

Broad-Spectrum Antiviral Activity Profiling

Research has demonstrated that certain analogs of 2'-deoxycytidine possess a broad spectrum of antiviral activity. C-5 substituted pyrimidine nucleosides, in particular, have been extensively profiled against various DNA viruses. For instance, (E)-5-(2-bromovinyl)-2'-deoxycytidine is highly active against HSV-1 and VZV, but less so against herpes simplex virus type 2 (HSV-2) and human cytomegalovirus (HCMV). Other analogs, such as 5-ethyl-2'-deoxycytidine and 5-propynyl-2'-deoxycytidine, have also been evaluated against a panel of herpesviruses, showing varying degrees of efficacy.

The following table presents the antiviral activity of selected C-5 substituted 2'-deoxycytidine analogs against different herpesviruses, with data presented as EC50 values (the concentration of the drug that inhibits viral replication by 50%).

| Compound | HSV-1 (EC50 in µg/mL) | HSV-2 (EC50 in µg/mL) | VZV (EC50 in µg/mL) | HCMV (EC50 in µg/mL) |

| (E)-5-(2-bromovinyl)-2'-deoxycytidine | 0.007 | 1.5 | 0.007 | >10 |

| (E)-5-(2-iodovinyl)-2'-deoxycytidine | 0.006 | 0.3 | 0.006 | >10 |

| 5-Ethyl-2'-deoxycytidine | 0.2 | 0.2 | 0.15 | 1.0 |

| 5-Propynyl-2'-deoxycytidine | 0.03 | 0.03 | 0.01 | 0.3 |

Prodrug Strategies for Enhanced Antiviral Efficacy

A significant challenge in the therapeutic application of nucleoside analogs is their delivery to the target cells and their efficient conversion to the active triphosphate form. To overcome these hurdles, various prodrug strategies have been developed. These strategies aim to improve the oral bioavailability, cellular uptake, and phosphorylation of the parent compound.

One approach involves the synthesis of lipophilic N-acyl derivatives of 2'-deoxycytidine analogs. For example, N4-acyl and N4,O-diacyl prodrugs of 2',3'-dideoxycytidine-5'-monophosphate have been created to enhance the delivery of the monophosphate form into cells, bypassing the often inefficient initial phosphorylation step. Another strategy is the development of phosphoramidate prodrugs, which can release the nucleoside monophosphate intracellularly following enzymatic cleavage. These prodrugs have shown promise in increasing the potency and therapeutic index of antiviral nucleoside analogs.

Gene Therapy and Gene Editing Technologies

While 2'-Deoxycytidine is a fundamental component of DNA, its direct application as a therapeutic agent is limited. However, its central role as a molecular target and a substrate for specific enzymes has placed it at the forefront of revolutionary therapeutic strategies, namely gene editing and gene therapy. In these contexts, the focus is on the precise chemical modification of the cytosine base within the 2'-deoxycytidine nucleoside or the metabolic activation of its analogs to achieve a therapeutic effect.

Applications in Gene Editing: Cytosine Base Editors

A groundbreaking application involving 2'-deoxycytidine is in the field of CRISPR-based gene editing, specifically through technologies known as Cytosine Base Editors (CBEs). These sophisticated molecular machines enable the direct and permanent conversion of a single C•G base pair to a T•A base pair in the genome without inducing a double-strand DNA break, which is a hallmark of conventional CRISPR/Cas9 editing. nih.govresearchgate.netportlandpress.com This process holds immense promise for correcting a significant fraction of known pathogenic single-nucleotide variants in genetic diseases. frontiersin.orgnih.gov

The mechanism of a CBE involves a fusion protein that typically includes three key components:

A Cas9 nickase (nCas9) : A modified version of the Cas9 protein that is guided by a single-guide RNA (sgRNA) to a specific DNA target but is engineered to cut only one of the two DNA strands, creating a "nick" rather than a complete double-strand break. frontiersin.orgucdavis.edu

A Cytidine Deaminase : An enzyme, such as APOBEC1, that chemically modifies the target cytosine base. nih.govportlandpress.com

A Uracil (B121893) DNA Glycosylase Inhibitor (UGI) : A protein that prevents the cell's natural repair machinery from immediately reversing the edit. nih.govportlandpress.comucdavis.edu

The editing process begins when the nCas9-deaminase fusion protein is guided to the target DNA sequence. The nCas9 protein unwinds the DNA, creating a small single-stranded bubble. nih.gov Within this bubble, the cytidine deaminase enzyme targets a specific 2'-deoxycytidine nucleoside and catalyzes the removal of an amine group from the cytosine base, converting it into uracil. nih.govresearchgate.netportlandpress.com The cell's replication machinery recognizes uracil as thymine. To ensure the change becomes permanent, the UGI component prevents the removal of the newly formed uracil, and the nick in the opposite strand encourages the cell to use the edited, uracil-containing strand as the template for repair. portlandpress.comresearchgate.net This results in the original C•G pair being replaced by a T•A pair in subsequent generations of the cell. researchgate.net

| Editor | Key Components | Primary Function & Characteristics |

|---|---|---|

| BE1 | dCas9 (catalytically "dead" Cas9) + APOBEC1 | First-generation cytosine base editor. Demonstrated the feasibility of targeted C-to-U conversion but with low efficiency in mammalian cells. nih.gov |

| BE2 | dCas9 + APOBEC1 + UGI | Improved upon BE1 by adding a Uracil DNA Glycosylase Inhibitor (UGI), which protects the edited uracil base from immediate cellular repair, thereby increasing editing efficiency. nih.gov |

| BE3 | nCas9 (D10A) + APOBEC1 + UGI | Significantly enhanced editing efficiency by using a Cas9 "nickase" (nCas9) instead of dCas9. The nick in the unedited strand prompts the cell's repair machinery to favor the edited strand as the template. nih.gov |

Applications in Gene Therapy: Engineered Enzyme-Prodrug Systems

In the realm of gene therapy, the metabolic pathways involving 2'-deoxycytidine are exploited in "suicide gene" strategies designed to selectively eliminate harmful cells, such as cancer cells or dysfunctional immune cells. nih.govcell.com One prominent approach utilizes engineered variants of the human enzyme deoxycytidine kinase (dCK). cell.comnih.gov

Deoxycytidine kinase is a crucial enzyme in the nucleoside salvage pathway, responsible for phosphorylating 2'-deoxycytidine and other deoxyribonucleosides, which is a key step in synthesizing DNA. In this gene therapy model, a gene encoding a specially engineered version of dCK is delivered to target cells (e.g., tumor cells) using a viral vector, such as a lentivirus. cell.comresearchgate.net

These engineered dCK variants are designed to have altered substrate specificity, enabling them to efficiently phosphorylate and activate non-toxic "prodrugs"—often analogs of thymidine or deoxyuridine—that are not substrates for the naturally occurring, wild-type dCK. cell.comnih.gov When the modified cells are exposed to one of these prodrugs, the engineered dCK converts it into a cytotoxic compound. This activated drug disrupts DNA synthesis or other vital cellular processes, leading to the death of the target cell. cell.com This strategy provides a safety switch, allowing for the controlled elimination of the gene-modified cells if they cause adverse effects. cell.com A significant advantage of this system is the "bystander effect," where the activated toxic drug can pass from the target cell to adjacent, unmodified cancer cells, amplifying the therapeutic effect. nih.govnih.govresearchgate.net

| Component | Description | Role in Therapeutic Strategy |

|---|---|---|

| Engineered Enzyme | Mutant variants of human deoxycytidine kinase (dCK), such as dCK.DM (R104M, D133A). cell.com | Acts as the "suicide gene." It is expressed only in target cells and has a modified active site to activate specific prodrugs. cell.comnih.gov |

| Delivery Vehicle | Recombinant lentiviral vectors (LVs). cell.comresearchgate.net | Safely and stably delivers the engineered dCK gene into the genome of the target cells (e.g., cancer cells, T cells). cell.com |

| Prodrugs | Nucleoside analogs like Bromovinyl-deoxyuridine (BVdU), L-deoxythymidine (LdT), and L-deoxyuridine (LdU). cell.comresearchgate.net | Administered systemically but are non-toxic to normal cells. They are converted into cytotoxic agents only by the engineered dCK in the target cells. cell.comnih.gov |

| Therapeutic Application | Cell Fate Control Gene Therapy (CFCGT). cell.com | Provides a safety mechanism to eliminate transplanted or gene-modified cells in vivo, with potential applications in cancer treatment and managing adverse effects of cell therapies. nih.govcell.com |

Mechanisms of Drug Resistance and Overcoming Strategies

Insufficient Incorporation into Deoxyribonucleic Acid

A primary mechanism of resistance to 2'-deoxycytidine (B1670253) analogs, such as 5-aza-2'-deoxycytidine (decitabine or DAC), is their insufficient incorporation into DNA. nih.govnih.govashpublications.orgnih.gov For these analogs to exert their cytotoxic and hypomethylating effects, they must be metabolized intracellularly to their triphosphate form and subsequently integrated into newly synthesized DNA strands. nih.govcuni.cz

Research has demonstrated a strong correlation between the level of drug incorporation and cellular sensitivity. In a panel of cancer cell lines, a 1000-fold difference in the half-maximal inhibitory concentration (IC50) for DAC was observed. nih.govashpublications.org This variability in sensitivity was closely correlated with the doses of DAC required to induce maximum hypomethylation of long interspersed nuclear elements (LINEs), a marker for global DNA methylation changes. nih.gov This suggests that in resistant cells, a lower amount of the drug is incorporated into the DNA, thus requiring higher concentrations to achieve a therapeutic effect. nih.gov

The direct measurement of DAC incorporation into DNA is experimentally challenging due to the low levels of incorporation and the chemical instability of the molecule. nih.gov However, indirect evidence strongly supports this mechanism. For instance, resistant cells often exhibit cross-resistance to other deoxycytidine analogs like cytarabine (B982) (Ara-C), which also require DNA incorporation for their activity. nih.govashpublications.org

The reduced incorporation of these analogs is often a consequence of a combination of factors, including decreased transport into the cell, impaired activation by cellular kinases, and increased inactivation by deaminases, which are discussed in the subsequent sections.

Correlation of DAC Sensitivity with Pharmacological Parameters in Cancer Cell Lines

| Parameter | Correlation with DAC IC50 | Significance (P-value) | Reference |

|---|---|---|---|

| Dose for Peak LINE Hypomethylation | R = 0.94 | < .001 | nih.gov |

| Sensitivity to Cytarabine (Ara-C) | R = 0.89 | < .001 | nih.gov |

| Sensitivity to 5-azacytidine (B1684299) (AZA) | R = 0.44 | .11 | nih.gov |

Role of Deoxycytidine Kinase Deficiency

Deoxycytidine kinase (dCK) is the rate-limiting enzyme responsible for the initial phosphorylation of 2'-deoxycytidine and its analogs, a critical step for their activation. researchgate.net A deficiency in dCK activity is a major mechanism of resistance to these drugs. nih.govresearchgate.net

Mutations in the DCK gene can lead to the production of a non-functional or less active enzyme, thereby preventing the activation of deoxycytidine analogs. nih.govashpublications.org For example, in a rat model of acute myeloid leukemia, resistance to both Ara-C and DAC was mediated by mutations in the DCK gene. nih.govashpublications.org

In human cancer cell lines, resistance to DAC has been associated with a switch from a heterozygous to a homozygous mutation in the DCK gene in an HL60 clone, which was induced by drug exposure. nih.govashpublications.org Studies on acute myeloid leukemia (AML) patients who relapsed after cytarabine-based therapy also identified mutations in the DCK gene, particularly in exons 4-6, which were not present before treatment. nih.gov

The critical role of dCK deficiency in drug resistance is further highlighted by studies demonstrating that restoration of dCK activity can re-sensitize resistant cells to deoxycytidine analogs. Transfection of a wild-type DCK gene into dCK-deficient, drug-resistant cancer cell lines has been shown to restore sensitivity to both DAC and Ara-C. nih.govnih.govashpublications.org In one study, the introduction of wild-type dCK into a resistant rat leukemic cell line resulted in a 12-fold increase in the phosphorylation efficiency of deoxycytidine and Ara-C, fully restoring drug sensitivity. nih.gov Similarly, overexpression of wild-type dCK in previously resistant human leukemia cell lines restored their sensitivity to cytarabine. nih.gov

Impact of dCK Status on Sensitivity to Deoxycytidine Analogs

| Cell Line/Model | dCK Status | Effect on Drug Sensitivity | Overcoming Strategy | Reference |

|---|---|---|---|---|

| Rat Leukemic Cell Line (RO/1-A) | Deficient (mutated) | Resistant to AraC and DAC | Transfection with wild-type dCK restored sensitivity | nih.gov |

| Human HL60 Clone | Homozygous mutation | Resistant to DAC | Transfection with wild-type dCK restored sensitivity | nih.gov |

| Human Leukemia Cell Lines (K562, SHI-1) | Decreased mRNA | Resistant to Cytarabine | Overexpression of wild-type dCK restored sensitivity | nih.gov |

Human Equilibrative Nucleoside Transporter (hENT1, 2) Levels

The uptake of 2'-deoxycytidine and its analogs into cells is primarily mediated by human equilibrative nucleoside transporters, hENT1 and hENT2. nih.gov These transporters facilitate the bidirectional movement of nucleosides across the cell membrane. nih.govgeneticsmr.org Reduced expression of these transporters can limit the intracellular concentration of the drug, leading to resistance.

Studies have shown a correlation between the expression levels of hENTs and the sensitivity of cancer cells to nucleoside analogs. In a panel of cancer cell lines, the five most resistant to DAC exhibited low levels of hENT1 and hENT2 transporters. nih.govashpublications.org Furthermore, the IC50 of DAC showed a tendency to be inversely correlated with the mRNA expression of hENT1. nih.gov

In colon cancer cell lines, both SLC29A1 (encoding hENT1) and SLC29A2 (encoding hENT2) were found to be expressed at lower levels in cell lines originating from metastatic sites compared to those from primary tumors. nih.gov This suggests that metastatic colorectal cancer may have a higher likelihood of low hENT1 expression, potentially rendering treatments with nucleoside analogs less effective. nih.gov Conversely, in pancreatic cancer, high hENT1 expression has been associated with improved survival in patients treated with gemcitabine (B846), a deoxycytidine analog. nih.gov

Cytosine Deaminase Activity